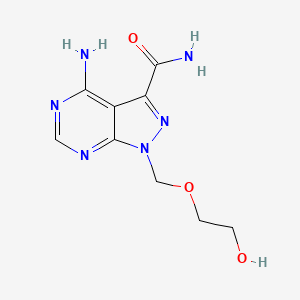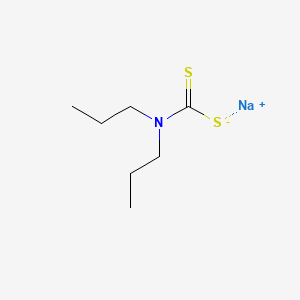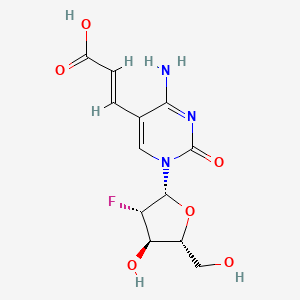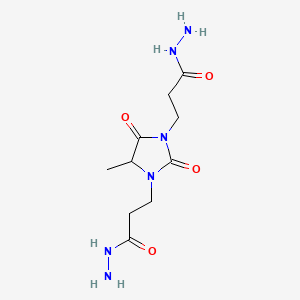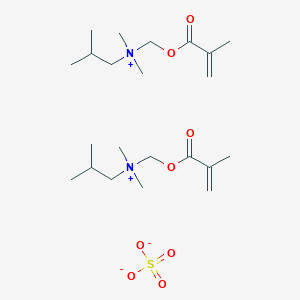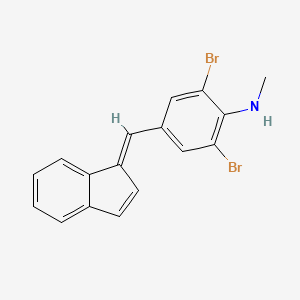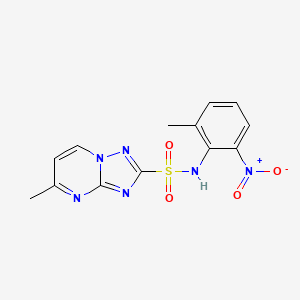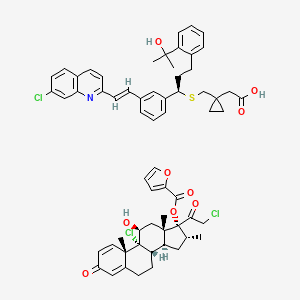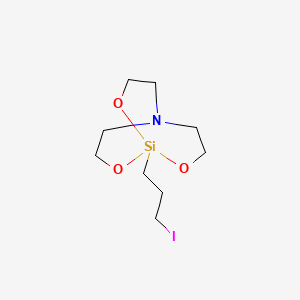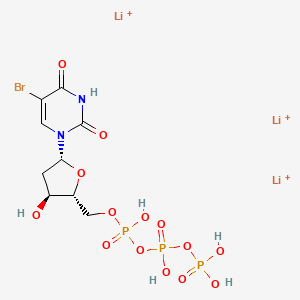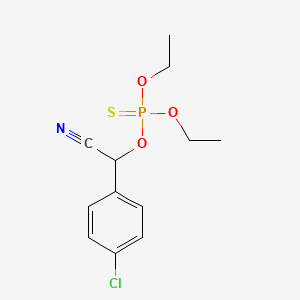
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester is an organophosphate compound known for its use as an insecticide. It is a pale yellow to amber liquid with a garlic-like odor . This compound is primarily used in agriculture to control pests on various crops, including cotton and vegetables .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester can be synthesized through a multi-step process. One common method involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chloro-2-cyanomethylphenol . The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for agricultural use .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which have different applications in agriculture and industry .
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Researchers use it to investigate its effects on insect physiology and behavior.
Medicine: Studies are conducted to understand its potential toxicity and effects on human health.
Industry: It is used in the development of new insecticides and pest control methods.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester involves the inhibition of the acetylcholinesterase enzyme. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death .
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester:
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Another organophosphate compound used in agriculture.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Used as an insecticide with a different chemical structure.
Uniqueness
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester is unique due to its specific molecular structure, which provides it with distinct chemical properties and biological activity. Its effectiveness as an insecticide and its ability to inhibit acetylcholinesterase make it a valuable compound in pest control .
Propiedades
Número CAS |
84704-01-8 |
|---|---|
Fórmula molecular |
C12H15ClNO3PS |
Peso molecular |
319.74 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-diethoxyphosphinothioyloxyacetonitrile |
InChI |
InChI=1S/C12H15ClNO3PS/c1-3-15-18(19,16-4-2)17-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
Clave InChI |
XXOWSONEYSKCKI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC(C#N)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



